2-[(2-Nitrophenanthridin-6-yl)amino]ethanol
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Overview
Description
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is a chemical compound with the molecular formula C15H13N3O3. It is characterized by the presence of a phenanthridine ring system substituted with a nitro group and an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol typically involves the nitration of phenanthridine followed by amination and subsequent reaction with ethanolamine. The general synthetic route can be summarized as follows:
Nitration: Phenanthridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Amination: The nitrophenanthridine is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Reaction with Ethanolamine: The resulting aminophenanthridine is reacted with ethanolamine under reflux conditions to yield this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is not fully understood, but it is believed to interact with biological macromolecules through its aromatic and amino groups. These interactions may involve binding to DNA or proteins, leading to potential therapeutic effects. The nitro group may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound without the nitro and aminoethanol substituents.
2-Aminophenanthridine: Lacks the nitro group but has the amino group.
2-Nitrophenanthridine: Contains the nitro group but lacks the aminoethanol moiety.
Uniqueness
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is unique due to the combination of the nitro, amino, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other phenanthridine derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
38147-48-7 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[(2-nitrophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13N3O3/c19-8-7-16-15-12-4-2-1-3-11(12)13-9-10(18(20)21)5-6-14(13)17-15/h1-6,9,19H,7-8H2,(H,16,17) |
InChI Key |
PQBZYMLXAHXDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=C2NCCO |
Origin of Product |
United States |
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